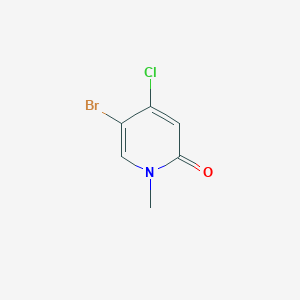![molecular formula C12H12F3NO4 B2894463 2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 500912-21-0](/img/structure/B2894463.png)
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid, commonly known as TFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFAA is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of TFAA is not fully understood. However, it has been suggested that TFAA may act as an inhibitor of enzymes involved in various biological processes. TFAA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation.
Biochemical and Physiological Effects:
TFAA has been shown to have various biochemical and physiological effects. TFAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively. TFAA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
TFAA has several advantages and limitations for lab experiments. TFAA is a versatile reagent that can be used for the synthesis of various compounds. TFAA is also relatively stable and can be stored for extended periods. However, TFAA is highly reactive and requires careful handling. TFAA can also be toxic and should be used with caution.
未来方向
There are several future directions for the study of TFAA. TFAA can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. TFAA can also be studied for its potential as a reagent for the synthesis of new compounds with potential applications in various fields. Further studies can also be conducted to better understand the mechanism of action of TFAA and its biochemical and physiological effects.
合成方法
The synthesis method of TFAA involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glycine ethyl ester in the presence of acetic anhydride. This reaction yields TFAA as a product. The synthesis method has been optimized for higher yields and purity.
科学研究应用
TFAA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. TFAA has been used as a reagent for the synthesis of various compounds, including peptides, amides, and esters. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
属性
IUPAC Name |
(2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7(17)16-10(11(18)19)6-8-2-4-9(5-3-8)20-12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBKYYPMLIMJNV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26731219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)


![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2894402.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2894403.png)